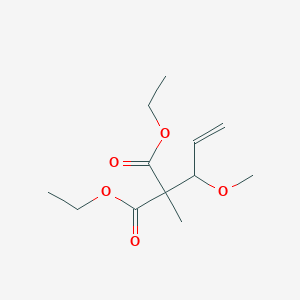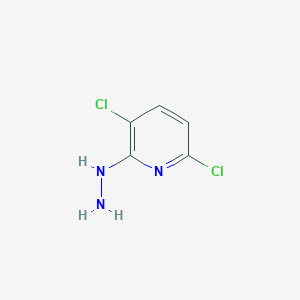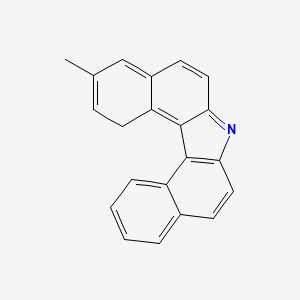
1H-Dibenzo(c,g)carbazole, 3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Dibenzo(c,g)carbazole, 3-methyl- is a derivative of carbazole, a tricyclic aromatic heterocyclic compound It is characterized by the presence of a methyl group attached to the nitrogen-containing carbazole structure
Métodos De Preparación
The synthesis of 1H-Dibenzo(c,g)carbazole, 3-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as carbazole and methylating agents.
Methylation Reaction: The key step in the synthesis is the methylation of carbazole. This can be achieved using reagents like methyl iodide or dimethyl sulfate under basic conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to facilitate the methylation process.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain pure 1H-Dibenzo(c,g)carbazole, 3-methyl-.
Análisis De Reacciones Químicas
1H-Dibenzo(c,g)carbazole, 3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of the methyl group with other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted carbazole derivatives.
Aplicaciones Científicas De Investigación
1H-Dibenzo(c,g)carbazole, 3-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor for the preparation of functionalized carbazole derivatives.
Biology: This compound is studied for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: Research on 1H-Dibenzo(c,g)carbazole, 3-methyl- includes its potential use in drug discovery and development, particularly in targeting specific molecular pathways involved in diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 1H-Dibenzo(c,g)carbazole, 3-methyl- involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: This compound may interact with enzymes, receptors, and other proteins involved in cellular processes. It can act as an inhibitor or activator of specific enzymes, affecting their activity and function.
Pathways: The compound may modulate signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival. By influencing these pathways, 1H-Dibenzo(c,g)carbazole, 3-methyl- can exert its biological effects.
Comparación Con Compuestos Similares
1H-Dibenzo(c,g)carbazole, 3-methyl- can be compared with other similar compounds, such as:
Carbazole: The parent compound, carbazole, lacks the methyl group present in 1H-Dibenzo(c,g)carbazole, 3-methyl-. This structural difference can influence the compound’s chemical reactivity and biological activity.
Methylcarbazoles: Other methylated carbazole derivatives, such as 1-methylcarbazole and 3-methylcarbazole, share similarities with 1H-Dibenzo(c,g)carbazole, 3-methyl-. the position of the methyl group can affect the compound’s properties and applications.
Dibenzo(c,g)carbazole Derivatives: Compounds like 7H-Dibenzo(c,g)carbazole and its derivatives have similar tricyclic structures but may differ in their substitution patterns and functional groups, leading to variations in their chemical and biological properties.
Propiedades
Número CAS |
119980-32-4 |
|---|---|
Fórmula molecular |
C21H15N |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
18-methyl-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(21),2(11),3,5,7,9,12,14,16,18-decaene |
InChI |
InChI=1S/C21H15N/c1-13-6-9-17-15(12-13)8-11-19-21(17)20-16-5-3-2-4-14(16)7-10-18(20)22-19/h2-8,10-12H,9H2,1H3 |
Clave InChI |
BUYHORLECJEXGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC2=C3C(=NC4=C3C5=CC=CC=C5C=C4)C=CC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



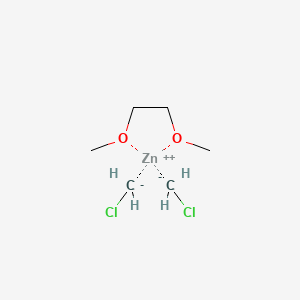
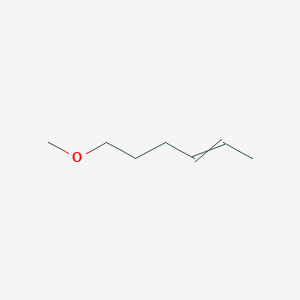


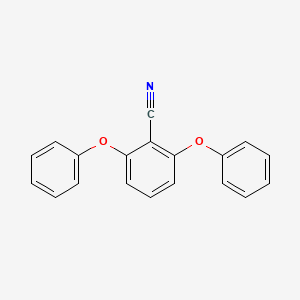
![3H-Cyclopenta[A]azulen-3-one](/img/structure/B14284140.png)
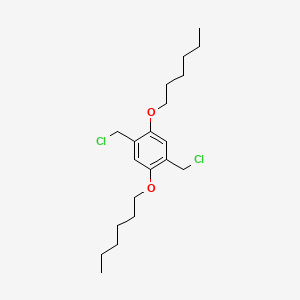
![N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide](/img/structure/B14284155.png)

